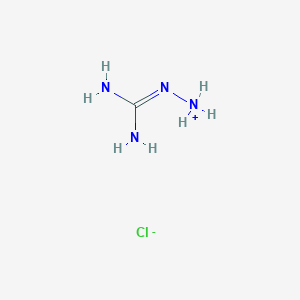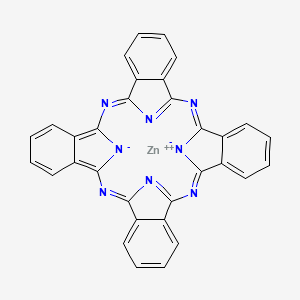
Zinc phthalocyanine
Vue d'ensemble
Description
La phtalocyanine de zinc est un macrocycle aromatique planaire synthétique constitué de quatre unités d'isoindole. Elle fait partie de la famille des phtalocyanines, connues pour leur couleur bleu-vert intense et leur forte absorption dans le domaine visible. La phtalocyanine de zinc a une formule moléculaire de C₃₂H₁₆N₈Zn et un poids moléculaire de 577,90 g/mol . Ce composé a suscité un intérêt considérable en raison de sa stabilité thermique et chimique, ainsi que de sa polyvalence dans diverses applications.
Mécanisme D'action
Target of Action
Zinc Phthalocyanine (ZnPc) primarily targets cancer cells and pathogens . It has been shown to be effective against melanoma cells and multi-drug resistant bacteria . The compound interacts with these targets at the cellular level, specifically at the level of the cytoplasmic membrane .
Mode of Action
ZnPc is a photoactive compound that absorbs light in the UV-Visible spectrum, especially in the red to near-infrared regions . Upon absorption of light, ZnPc enters an excited state. This excited state undergoes intersystem crossing to a long-lived triplet state, which reacts with molecular oxygen to induce the formation of reactive oxygen species (ROS), such as singlet oxygen, superoxide, and free radicals . These ROS can cause damage to the target cells, leading to their destruction .
Biochemical Pathways
The generation of ROS by ZnPc leads to oxidative stress in the target cells . This oxidative stress can trigger apoptotic and autophagic signaling pathways, leading to cell death . In addition, ZnPc can interact with cellular components such as proteins and DNA. For instance, it has been shown to interact with bovine serum albumin (BSA) and ct-DNA by static quenching and intercalation, respectively .
Pharmacokinetics
ZnPc is typically administered intravenously and transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The compound shows good tumor uptake, with peak accumulation occurring about 3 hours post-injection . ZnPc is also found to accumulate in the spleen, liver, and duodenum, suggesting elimination from the body via bile-gut .
Result of Action
The primary result of ZnPc’s action is the photoinactivation of target cells. This is achieved through the generation of ROS, which cause oxidative damage to the cells, leading to their death . In the case of cancer cells, this results in tumor necrosis . For pathogens, the result is the effective killing of the organisms .
Action Environment
The action of ZnPc is influenced by several environmental factors. The compound’s photosensitizing properties are activated by light, specifically light in the visible spectrum . Therefore, the availability and intensity of light can significantly impact the efficacy of ZnPc. Additionally, the compound’s action can be influenced by its aggregation state, particle size, and composition . For instance, aggregation of ZnPc in liposomes can increase the clearance rate of the dye from plasma and lower its maximal concentration in tumor tissue .
Analyse Biochimique
Biochemical Properties
ZnPc is known for its role in photodynamic therapy (PDT) against cancer cells It interacts with various biomolecules, including enzymes and proteins, to exert its effects
Cellular Effects
ZnPc has shown significant effects on various types of cells, particularly cancer cells. For instance, it has been found to have a high photodynamic therapy efficacy against melanoma cancer cells . It influences cell function by generating reactive oxygen species upon photoactivation, leading to a dose-dependent decrease in cell proliferation, induction of mitochondria-driven apoptosis, and cell cycle arrest .
Molecular Mechanism
The mechanism of action of ZnPc is related to its first singlet excited-state absorption (ESA). Two distinct band peaks in this ESA spectrum were observed in experiments
Temporal Effects in Laboratory Settings
The effects of ZnPc over time in laboratory settings have been studied. For instance, ZnPc has been found to show a promising photoinactivation ratio, reaching the detection limit of the MTT method at the highest concentrations
Dosage Effects in Animal Models
The effects of ZnPc vary with different dosages in animal models. For instance, ZnPc has shown a significant PDT response at lower concentrations, showing a considerable viability reduction at 1 µM
Metabolic Pathways
It is known that ZnPc can be used for the photooxidation of cyclohexane
Transport and Distribution
ZnPc has been found to have a higher affinity to cancerous tissue compared to normal tissue
Subcellular Localization
ZnPc has been found to localize almost exclusively in the mitochondria of human cervical carcinoma (HeLa) cells This localization is believed to contribute to its effectiveness in photodynamic therapy
Méthodes De Préparation
La phtalocyanine de zinc peut être synthétisée par plusieurs méthodes :
Cyclotetramérisation du phtalonitrile : Cette méthode implique la réaction du phtalonitrile avec l'acétate de zinc en présence d'une base comme la 1,8-diazabicyclo[5.4.0]undéc-7-ène (DBU) et d'un solvant comme le n-pentanol.
Synthèse solvothermique : Une méthode verte et peu coûteuse où des cristaux de phtalocyanine de zinc sont cultivés dans un processus solvothermique à 160 °C en utilisant l'éthanol, le pentanol ou l'alcool benzylique comme milieu réactionnel.
Technique de Langmuir-Blodgett : Cette méthode implique la production de films minces nanométriques à base de phtalocyanine de zinc caractérisés par la spectrophotométrie UV-Visible et les techniques de résonance plasmonique de surface (SPR).
Analyse Des Réactions Chimiques
La phtalocyanine de zinc subit diverses réactions chimiques, notamment :
Oxydation : La phtalocyanine de zinc peut être oxydée pour former différents états d'oxydation, qui peuvent être étudiés à l'aide de méthodes électrochimiques.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs comme le borohydrure de sodium.
Les réactifs courants utilisés dans ces réactions comprennent l'acétate de zinc, le phtalonitrile et divers solvants comme le n-pentanol et l'éthanol. Les principaux produits formés à partir de ces réactions comprennent des dérivés de phtalocyanine de zinc substitués avec une solubilité et des propriétés photophysiques améliorées.
4. Applications de la recherche scientifique
La phtalocyanine de zinc a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action de la phtalocyanine de zinc, en particulier en thérapie photodynamique, implique la génération d'espèces réactives de l'oxygène (ROS) lors de l'activation par la lumière. Lorsqu'elle est exposée à la lumière, la phtalocyanine de zinc absorbe les photons et passe à un état excité. Cet état excité peut transférer de l'énergie à l'oxygène moléculaire, produisant de l'oxygène singulet, une forme hautement réactive de l'oxygène qui peut induire des dommages cellulaires et l'apoptose dans les cellules cancéreuses . Le composé interagit avec les composants cellulaires tels que l'ADN et les protéines, entraînant un stress oxydatif et la mort cellulaire.
Applications De Recherche Scientifique
Zinc Phthalocyanine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
La phtalocyanine de zinc est comparée à d'autres dérivés de phtalocyanine et à des composés similaires :
Phtalocyanine de magnésium : Structure similaire mais avec le magnésium comme ion métallique central.
Phtalocyanine de cobalt : Connue pour ses propriétés électrochimiques et utilisée en catalyse.
Phtalocyanine de cuivre : Largement utilisée comme pigment dans l'industrie des colorants en raison de sa couleur bleue intense.
La phtalocyanine de zinc est unique en raison de sa forte absorption dans le domaine visible, de sa grande stabilité thermique et chimique et de sa polyvalence dans diverses applications.
Propriétés
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODBBOVVOGJETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931773 | |
| Record name | Zinc phthalocyanine-6,30-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple powder; [Alfa Aesar MSDS] | |
| Record name | Zinc phthalocyanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14320-04-8 | |
| Record name | Zinc phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc phthalocyanine-6,30-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIAFTALAN ZINC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243KJ527MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




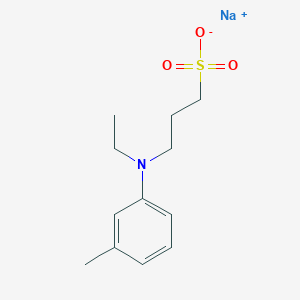
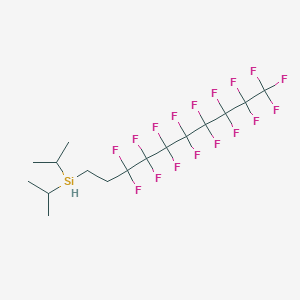
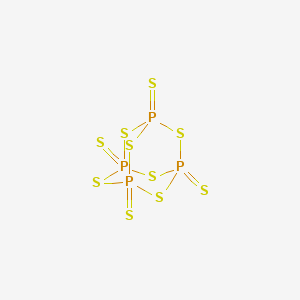
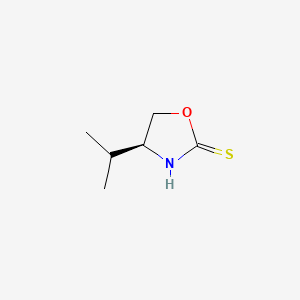
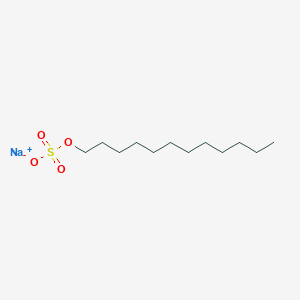

![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7797962.png)
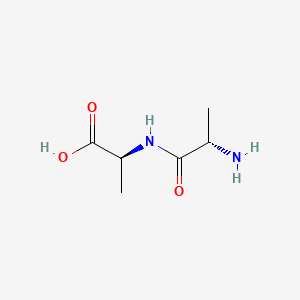
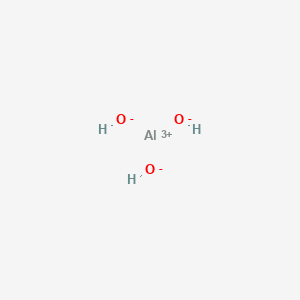
![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)
